4-Hydroxymephentermine

Description

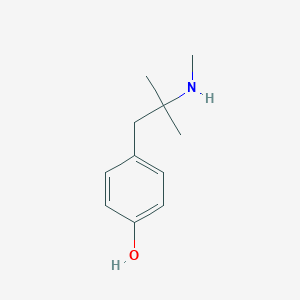

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-methyl-2-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12-3)8-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYUAKVZOYAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152918 | |

| Record name | 4-Hydroxymephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120583-09-7 | |

| Record name | 4-Hydroxymephentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Research and Biological Interactions of 4 Hydroxymephentermine

Exploration of Potential Central Nervous System Interactions

While direct and extensive research specifically isolating the central nervous system (CNS) effects of 4-Hydroxymephentermine is limited, its interactions can be inferred from its parent compound, mephentermine (B94010), and its structural class. Mephentermine is known to be a sympathomimetic agent with psychostimulant properties, acting primarily as an indirectly acting agonist on adrenergic receptors. drugbank.comwikipedia.org Large doses of mephentermine may produce CNS effects. drugbank.com

Mephentermine's sympathomimetic effects are mediated through the indirect activation of α- and β-adrenergic receptors. wikipedia.org It also has agonist activity at the D2 dopamine (B1211576) receptor. drugbank.com Neurotransmitters exert their effects by binding to specific receptors, which can be broadly classified as ionotropic (ligand-gated ion channels) or metabotropic (G protein-coupled receptors). libretexts.org The binding of a molecule to these receptors initiates a signaling cascade within the cell. The cellular and subcellular binding profile of this compound itself has not been extensively characterized. However, its structure as a phenethylamine (B48288) derivative suggests a potential affinity for the same receptors and transporters as its parent compound. The addition of a hydroxyl group would increase its polarity, which could influence its binding affinity and selectivity for various receptor subtypes and transporter proteins within the CNS compared to mephentermine.

Comparative Pharmacology of this compound with Parent Compounds and Structurally Related Analogs

The pharmacology of this compound is best understood in comparison to its parent compound, mephentermine, and the related analog, phentermine. Mephentermine is metabolized via two primary pathways: N-demethylation to form phentermine and p-hydroxylation (para-hydroxylation) to form this compound. nih.gov These metabolic transformations result in compounds with distinct pharmacological profiles.

Mephentermine itself is an alpha-adrenergic receptor agonist that also indirectly stimulates the release of norepinephrine (B1679862). drugbank.com Phentermine, which lacks the N-methyl group of mephentermine, is also a sympathomimetic amine used as an appetite suppressant. The hydroxylation of mephentermine at the para-position of the phenyl ring to form this compound significantly increases the polarity of the molecule. This structural change typically affects a compound's ability to penetrate the blood-brain barrier and may alter its affinity for adrenergic and dopaminergic receptors, thereby modifying its CNS stimulant effects relative to mephentermine.

| Compound | Structural Difference from Mephentermine | Key Pharmacological Role |

| Mephentermine | - (Parent Compound) | Indirectly-acting sympathomimetic; releases norepinephrine. drugbank.comwikipedia.org |

| Phentermine | Lacks N-methyl group (N-demethylated metabolite). nih.gov | Sympathomimetic amine; appetite suppressant. |

| This compound | Addition of a hydroxyl group at the para-position of the phenyl ring (p-hydroxylated metabolite). nih.gov | Metabolite of mephentermine; increased polarity may alter CNS penetration and receptor affinity. |

Assessment of Biological Activity of this compound as a Metabolite

This compound is a recognized metabolite of mephentermine. nih.gov Following administration, mephentermine undergoes hepatic metabolism, where it is converted by microsomal enzymes into several metabolites, including this compound (p-hydroxy-MP). nih.govnih.gov This metabolite has been identified in the urine of humans who have taken mephentermine, confirming its formation in the body. nih.gov

Behavioral Pharmacology Research Paradigms Relevant to this compound Investigation

Behavioral pharmacology investigates how drugs affect behavior, often focusing on the whole organism and the influence of environmental factors. aspet.org While specific behavioral studies on this compound are not widely documented, its structural similarity to psychostimulants like mephentermine and amphetamine suggests that several established research paradigms would be relevant for its investigation. aspet.orgtaylorfrancis.com

Relevant research paradigms would include:

Locomotor Activity: These tests measure the stimulant or depressant effects of a compound by tracking the movement of an animal in an open field. A compound with CNS stimulant properties would be expected to increase locomotor activity.

Drug Discrimination: This paradigm trains animals to recognize the interoceptive effects of a specific drug. It could be used to determine if animals perceive this compound as being similar to other stimulants like amphetamine or cocaine.

Effort-Related Choice Tasks: These studies assess the impact of a drug on an animal's motivation to work for a reward. nih.gov For example, rats might be given a choice between an easily obtained, small reward and a larger reward that requires significant effort. Dopamine antagonists, for instance, often cause animals to shift their preference toward the low-effort option. nih.gov Such a paradigm could elucidate the role of this compound in motivation and reward processing.

Self-Administration Studies: This is considered the gold standard for assessing the abuse potential of a drug, where animals learn to perform a task (e.g., press a lever) to receive an infusion of the compound.

These behavioral models would be crucial in characterizing the potential CNS stimulant, motivational, and reinforcing effects of this compound. hopkinsmedicine.org

Enzyme Kinetics Studies Pertinent to this compound Biotransformation

The biotransformation of mephentermine and its derivatives is governed by enzyme kinetics, which is the study of the rates of enzyme-catalyzed reactions. wikipedia.org The metabolism of mephentermine primarily involves N-demethylation and p-hydroxylation, processes catalyzed by hepatic microsomal enzymes. nih.gov

Studies using rat liver microsomal preparations have elucidated the kinetics of these transformations. The p-hydroxylation of mephentermine (MP) to produce this compound (p-hydroxy-MP) is an NADPH-dependent reaction catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov This system is a major pathway for the metabolism of a vast number of drugs. nih.gov

Research has shown significant differences in the rates of the various metabolic steps. nih.gov For instance, the N-demethylation of N-hydroxymephentermine proceeds much faster than other reactions, while the demethylation of this compound to p-hydroxyphentermine is the slowest of the measured reactions. nih.gov The p-hydroxylation reactions are inhibited by inhibitors of cytochrome P450, confirming the central role of this enzyme superfamily in the formation of this compound. nih.gov

The study of enzyme kinetics helps in understanding how factors like substrate concentration affect the rate of metabolite formation, following models such as Michaelis-Menten kinetics. nih.govlsuhsc.edu

Table of Mephentermine Metabolic Reactions in Rat Liver Microsomes

| Reaction | Substrate | Product | Relative Rate | Key Enzyme System(s) |

| p-Hydroxylation | Mephentermine (MP) | p-Hydroxymephentermine (p-hydroxy-MP) | Similar to MP demethylation | Cytochrome P450 nih.gov |

| p-Hydroxylation | Phentermine (Ph) | p-Hydroxyphentermine (p-hydroxy-Ph) | Similar to MP demethylation | Cytochrome P450 nih.gov |

| N-Demethylation | Mephentermine (MP) | Phentermine (Ph) | Similar to MP p-hydroxylation | Cytochrome P450, FAD-monooxygenase nih.gov |

| N-Demethylation | p-Hydroxymephentermine (p-hydroxy-MP) | p-Hydroxyphentermine (p-hydroxy-Ph) | Slowest rate | Cytochrome P450, FAD-monooxygenase nih.gov |

| N-Demethylation | N-Hydroxymephentermine (N-hydroxy-MP) | N-Hydroxyphentermine (N-hydroxy-Ph) | ~10-fold faster than other reactions | Cytochrome P450, FAD-monooxygenase nih.gov |

Toxicological Assessment and Safety Implications of 4 Hydroxymephentermine

Preclinical Toxicology Studies Utilizing In Vitro and Alternative In Vivo Models

Preclinical safety assessment has evolved to incorporate a range of in vitro (cell-based) and alternative in vivo models. These approaches aim to provide human-relevant data while reducing reliance on traditional animal testing. They are crucial for early identification of potential toxicities and understanding the underlying mechanisms of action.

In vitro cytotoxicity assays using cultured cells and tissues represent a foundational step in toxicological screening. These tests can determine a compound's potential to cause cell death and can provide initial insights into organ-specific toxicity. A variety of cell lines, including human-derived cells like hepatocytes (liver cells) or cardiomyocytes (heart cells), would be exposed to a range of 4-Hydroxymephentermine concentrations. Key endpoints measured include cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis (programmed cell death).

While specific studies assessing the cytotoxicity of this compound are not publicly documented, the following table illustrates the type of data that would be generated from such assays.

Illustrative Data from In Vitro Cytotoxicity Assays

| Cell Line | Assay Type | Endpoint | Hypothetical Result (IC₅₀) |

|---|---|---|---|

| HepG2 (Human Liver) | MTT Assay | Cell Viability | Data Not Available |

| HEK293 (Human Kidney) | LDH Assay | Membrane Integrity | Data Not Available |

This table is for illustrative purposes only. No published data exists for this compound.

The zebrafish (Danio rerio) has emerged as a powerful alternative in vivo model for high-throughput toxicological screening. Its rapid external development, optical transparency, and high genetic homology with humans allow for detailed, non-invasive observation of organogenesis and toxic effects in a whole-organism context.

In a hypothetical screening of this compound, zebrafish embryos would be exposed to the compound at various concentrations. Researchers would then monitor for a range of toxicological endpoints, including mortality, developmental malformations (e.g., pericardial edema, spinal curvature), and specific organ toxicities (e.g., cardiotoxicity, hepatotoxicity, neurotoxicity). The transparency of the larvae enables real-time visualization of these effects. To date, no studies applying this model to this compound have been published.

Organ-on-a-chip (OOC) systems are advanced microfluidic devices that contain living human cells in a 3D microenvironment, simulating the key physiological functions of human organs. These microphysiological systems offer a more human-relevant context than traditional 2D cell cultures for investigating mechanistic toxicology.

Given that this compound is a hepatic metabolite, a "Liver-on-a-Chip" model would be particularly relevant for its toxicological assessment. Such a system, containing co-cultures of human hepatocytes and other liver cells, could be used to study the compound's potential for causing drug-induced liver injury (DILI). The model allows for the analysis of metabolic pathways, inflammatory responses, and cellular stress markers over extended periods. Currently, there is no evidence of this compound having been evaluated using OOC technology.

Genotoxicity Hazard Screening of this compound

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause damage to DNA and chromosomes, which may lead to cancer or heritable defects. A standard battery of tests is typically employed to screen for different types of genetic damage.

Key assays in this screening process include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of bacteria (e.g., Salmonella typhimurium) to detect a compound's ability to cause gene mutations.

In Vitro Micronucleus Test: Mammalian cells are treated with the test compound to see if it causes small, secondary nuclei (micronuclei) to form, which indicates chromosomal damage.

In Vitro Chromosomal Aberration Test: This assay assesses whether the compound can induce structural changes in the chromosomes of cultured mammalian cells.

A comprehensive genotoxicity assessment of this compound would require conducting this battery of tests. No published studies on the genotoxic potential of this compound are currently available.

Predictive Toxicology Approaches for this compound

Predictive toxicology utilizes computational models to forecast the potential toxicity of chemicals based on their structure and physicochemical properties. These in silico methods are valuable for prioritizing compounds for further testing and for gaining mechanistic insights early in the development process.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicological effect. By analyzing a dataset of compounds with known toxicities, QSAR models can identify structural features (descriptors) that are associated with specific hazards.

To develop a QSAR model for this compound, a training set of structurally similar compounds with known toxicological data would be required. The model would then calculate various molecular descriptors for this compound and use them to predict its potential for various toxicities, such as hepatotoxicity or cardiotoxicity. The reliability of the prediction depends heavily on the quality of the training data and whether the compound falls within the model's applicability domain. There are no specific QSAR models for this compound toxicity reported in the literature.

Illustrative QSAR Model Prediction for Toxicity Endpoints

| Toxicity Endpoint | Model Used | Prediction | Confidence Level |

|---|---|---|---|

| Hepatotoxicity | Generic Public Model | Data Not Available | Not Applicable |

| Cardiotoxicity | Generic Public Model | Data Not Available | Not Applicable |

This table is for illustrative purposes only, showing how QSAR predictions would be presented. No specific predictions for this compound exist.

Machine Learning and Deep Learning Algorithms for Toxicity Prediction

The core principle of these models involves using a molecule's structural information—represented as molecular fingerprints, descriptors, or graphs—to predict its biological activity, including various types of toxicity. nih.gov This approach is an evolution of traditional quantitative structure-activity relationship (QSAR) models, which correlate a compound's physicochemical properties with its toxic effects. nih.govmdpi.com

Various ML and DL algorithms are applied in toxicity prediction, each with specific strengths:

Traditional Machine Learning: Algorithms like Support Vector Machines (SVM), Random Forest (RF), and eXtreme Gradient Boosting (XGB) have been widely and successfully used to predict a range of toxicity endpoints, including hepatotoxicity, cardiotoxicity, and neurotoxicity. nih.gov

Deep Learning: More complex models such as Deep Neural Networks (DNN), Graph Neural Networks (GNN), and Recurrent Neural Networks (RNN) can learn hierarchical feature representations from the data. nih.govnih.gov These models are particularly effective when large datasets are available, as is often the case in large-scale screening programs like the Tox21 initiative. pharmafeatures.comnih.gov

These models can be trained to predict various toxicological endpoints, which are often categorized into groups such as acute toxicity, organ-specific toxicity (e.g., hepatotoxicity, neurotoxicity), and carcinogenicity. nih.gov For instance, a model might be trained on a large dataset of compounds with known liver toxicity data to predict whether a new, untested compound like this compound is likely to be hepatotoxic. researchgate.net The success of these models depends on five key pillars: data set selection, structural representations, model algorithm, model validation, and the translation of predictions into decision-making. nih.gov

While these advanced computational tools hold great promise for streamlining toxicity assessment, the development of specific, validated ML or DL models for predicting the toxicity profile of this compound is not extensively documented in publicly available literature. The application of such models would require dedicated datasets containing this compound or structurally analogous compounds with well-characterized toxicological data.

| Algorithm Type | Description | Common Application in Toxicology |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Prediction of hepatotoxicity, cardiotoxicity, and neurotoxicity. nih.gov |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Widely used for various toxicity endpoints, showing strong performance in predicting hepatotoxicity and neurotoxicity. nih.gov |

| Deep Neural Network (DNN) | A network with multiple layers between the input and output layers, capable of learning complex patterns from data. | Used in multi-task learning to predict various toxicity endpoints simultaneously. nih.govnih.gov |

| Graph Neural Network (GNN) | A type of neural network that operates directly on graph structures, suitable for representing molecules. | Learning features from molecular graphs for toxicity prediction. nih.gov |

Assessment of Metabolite Relevance in Toxicological Contexts

Biological Activity Screening of Metabolites

A crucial step in assessing metabolite relevance is to screen for biological activity. This can be achieved through a variety of in vitro and in silico methods. Metabolomics activity screening (MAS) is an approach that integrates metabolomics data with systems biology information to identify metabolites that can alter cellular phenotypes. nih.gov Such screening allows for a broad, untargeted assessment of how a metabolite might perturb biological systems. nih.gov

For a specific metabolite like this compound, screening would involve testing its effects in various biological assays. This could include assays for cytotoxicity in different cell lines (e.g., liver, kidney, or neuronal cells), receptor binding assays to identify potential molecular targets, and assays to measure effects on key cellular processes like mitochondrial function or oxidative stress. nih.govmdpi.com

| Metabolite | Parent Compound | Finding in SH-SY5Y Cells |

| 4-hydroxyamphetamine (4-OHAMPH) | Amphetamine | TC₅₀ was not reached in the tested concentration range; less toxic than the parent compound. nih.gov |

| 4-hydroxynorephedrine (4-OHNE) | Amphetamine | TC₅₀ was approximately 8mM; more toxic than 4-OHAMPH but less toxic than the parent compound. nih.gov |

Investigation of Organ-Specific Toxicities (e.g., Hepatic, Renal, Neurotoxicity)

Assessing the potential for a compound to cause damage to specific organs is a cornerstone of toxicological evaluation. toxmsdt.comnih.gov For this compound, direct evidence of organ-specific toxicity is limited. Therefore, an assessment often relies on data from structurally similar compounds, such as phentermine and mephedrone (B570743), to infer potential hazards.

Hepatic Toxicity: Drug-induced liver injury (DILI) is a significant cause of acute liver failure. nih.govmedscape.com The liver is particularly susceptible to toxicity because it is the primary site of drug metabolism. toxmsdt.com Manifestations of DILI can range from asymptomatic elevation of liver enzymes to severe hepatitis. webmd.comhopkinsmedicine.org

The parent compound of this compound, mephentermine (B94010), is structurally analogous to phentermine. nih.gov According to the LiverTox database maintained by the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK), phentermine has not been convincingly linked to either serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury, despite its long history of clinical use. nih.gov This suggests that the likelihood of hepatotoxicity from compounds in this class may be low, but it does not preclude the possibility, especially for a metabolite that may have a different metabolic or toxicity profile.

Renal Toxicity: Nephrotoxicity, or damage to the kidneys, can be caused by various drugs and chemicals. buzzrx.com This can result in acute kidney injury or chronic kidney disease. buzzrx.com Mechanisms of drug-induced renal damage include acute tubular necrosis, interstitial nephritis, and changes in renal hemodynamics. nih.gov

A case report has described phentermine-induced acute interstitial nephritis (AIN). nih.gov While this is noted as a rare adverse event, it establishes a potential link between this class of compounds and renal toxicity. Amphetamine derivatives can also cause acute kidney injury through mechanisms such as rhabdomyolysis or hyperpyrexia. nih.gov Given the structural similarities, the potential for this compound to induce renal effects warrants consideration.

Neurotoxicity: Neurotoxicity refers to damage to the central or peripheral nervous system. toxmsdt.com The neurotoxic potential of sympathomimetic amines is a significant area of research. Studies on related synthetic cathinones like mephedrone (4-methylmethcathinone or 4-MMC) have investigated their effects on the nervous system. nih.govnih.govresearchgate.net

The neurotoxicity of mephedrone and other amphetamine-like substances is often controversial and appears to be influenced by external factors. For instance, neurotoxic effects may be precipitated or exacerbated when the drug is administered at high ambient temperatures, a condition that can lead to hyperthermia. mdpi.comfrontiersin.org Research suggests that mephedrone may cause persistent deficits in the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems, particularly at high temperatures. nih.govnih.gov The proposed mechanisms include the induction of oxidative stress and mitochondrial dysfunction. mdpi.comnih.gov In vitro studies using the SH-SY5Y neuroblastoma cell line have shown that methcathinones can be cytotoxic, impair mitochondrial function, and increase the formation of reactive oxygen species (ROS). mdpi.com These effects are often accentuated under hyperthermic conditions. mdpi.com Given that this compound shares a core phenethylamine (B48288) structure with these compounds, similar mechanisms of neurotoxicity could be plausible.

| Organ | Potential Toxicity | Evidence from Structurally Related Compounds |

| Liver (Hepatic) | Drug-Induced Liver Injury (DILI) | Phentermine, a structural analogue, is considered an unlikely cause of clinically apparent liver injury. nih.gov |

| Kidney (Renal) | Acute Interstitial Nephritis (AIN) | A case report has linked phentermine to AIN. nih.gov |

| Nervous System (Neuro) | Serotonergic and dopaminergic deficits, oxidative stress, mitochondrial dysfunction. | Related compounds like mephedrone (4-MMC) have shown neurotoxic potential, especially under hyperthermic conditions. nih.govmdpi.comfrontiersin.org |

Synthesis Pathways and Derivatization of 4 Hydroxymephentermine

Chemical Synthesis Strategies for 4-Hydroxymephentermine

Chemical synthesis provides a direct and controllable route to this compound, allowing for the precise placement of the hydroxyl group and the potential for large-scale production.

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. rsc.orgox.ac.uk For this compound, the primary disconnection would be the carbon-nitrogen bond of the tertiary amine, suggesting a precursor amine and a carbonyl compound. Another key disconnection involves the aromatic C-O bond, which could be formed through electrophilic aromatic substitution.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This bond can be retrosynthetically cleaved to yield 4-hydroxyphenylacetone (B1242247) and N-methyl-2-aminopropane (isopropylamine).

Disconnection 2 (Aromatic C-O bond): The hydroxyl group on the phenyl ring can be introduced from a precursor like phenol (B47542) or a protected phenol derivative.

This analysis identifies key starting materials such as 4-hydroxyphenylacetone and N-methyl-2-aminopropane. The arylation of aliphatic aziridines also represents an attractive retrosynthetic disconnection for the synthesis of β-phenethylamine scaffolds. acs.org

Based on the retrosynthetic analysis, a multi-step synthesis can be designed. A potential synthetic route could involve the following steps:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of a starting material like 4-hydroxyphenylacetone would likely be protected with a suitable protecting group (e.g., benzyl (B1604629) ether).

Reductive Amination: The protected 4-hydroxyphenylacetone can then undergo reductive amination with N-methyl-2-aminopropane. This reaction forms the carbon-nitrogen bond and establishes the amine functionality of this compound.

Deprotection: The final step would be the removal of the protecting group from the hydroxyl moiety to yield the desired this compound.

Enzymatic and Biocatalytic Approaches for Hydroxylation

Enzymatic and biocatalytic methods offer a greener and more selective alternative to traditional chemical synthesis for the hydroxylation of molecules. These approaches utilize enzymes, which are nature's catalysts, to perform specific chemical transformations.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes known for their ability to catalyze the hydroxylation of a wide variety of substrates, including aromatic compounds. nih.govresearchgate.net These enzymes are found in almost all living organisms, from bacteria to humans. nih.gov The general mechanism of CYP-catalyzed hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate. researchgate.net

To find a suitable hydroxylase for the production of this compound, a screening process would be necessary. This would involve testing a library of known CYPs or other hydroxylating enzymes for their ability to convert mephentermine (B94010) into its 4-hydroxy derivative. The characterization of a successful "hit" would involve determining its substrate specificity, regioselectivity (the preference for hydroxylation at a specific position on the aromatic ring), and kinetic parameters. The p-halophenol is often the major metabolite from the monohydroxylation of halobenzenes by phenobarbital-induced rat liver microsomes. nih.gov

Table 1: Examples of Cytochrome P450 Enzymes and Their Hydroxylation Capabilities

| Enzyme Family | Substrate Examples | Product Examples |

| CYP3A4 | Steroids, drugs | Hydroxylated steroids, drug metabolites |

| CYP2D6 | Codeine, dextromethorphan | Morphine, dextrorphan |

| P450cam (CYP101) | Camphor | 5-exo-hydroxycamphor |

This table provides general examples and does not imply these specific enzymes are active on mephentermine.

Often, naturally occurring enzymes may not exhibit the desired level of activity or specificity for a non-natural substrate like mephentermine. Directed evolution is a powerful protein engineering technique used to improve enzyme properties. mdpi.com This process involves introducing random mutations into the gene encoding the enzyme, expressing the mutant enzymes, and screening them for improved performance. nih.gov Cycles of mutation and selection can lead to enzymes with significantly enhanced activity, stability, and selectivity for the target reaction. mdpi.com For instance, directed evolution has been successfully applied to engineer cytochrome P450 enzymes for the hydroxylation of various compounds. nih.gov

Synthetic Biology and Metabolic Engineering for Biosynthesis of Hydroxylated Compounds

Synthetic biology and metabolic engineering are fields that aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. mcgill.canih.gov These approaches can be harnessed to engineer microorganisms to produce valuable chemicals, such as hydroxylated compounds.

Design of Artificial Biosynthetic Pathways

The production of aromatic compounds like this compound is shifting from traditional chemical synthesis, which often relies on petrochemicals and can involve toxic chemicals, towards more sustainable bio-based methods. oup.com Microbial cell factories, engineered with principles of synthetic biology, offer an eco-friendly alternative for producing various aromatic compounds from renewable resources like glucose. oup.com

Designing artificial biosynthetic pathways is a key strategy in metabolic engineering to produce desired chemicals that are not naturally synthesized by a host organism. consensus.app This approach involves constructing novel metabolic routes by combining enzymes from different organisms. frontiersin.org For aromatic compounds, these pathways often begin from intermediates in the host's central carbon metabolism, such as those in the shikimate pathway, which is the natural route for synthesizing aromatic amino acids. frontiersin.org

A potential artificial pathway for a phenethylisoquinoline scaffold, a related structural class, was designed to be significantly shorter than the native plant pathway (2 enzymatic steps versus 8) by using alternative substrates. nih.gov This strategy involves selecting enzymes, such as alcohol dehydrogenases and (S)-norcoclaurine synthase (NCS), that can act on non-native substrates to build the desired molecular backbone. nih.gov To ensure the continuous operation of such a pathway, cofactor regeneration systems, for instance using a NAD(P)H oxidase (NOX) to regenerate cofactors for dehydrogenase enzymes, are often incorporated into the design. nih.gov

While a specific artificial pathway for this compound is not detailed in existing literature, its synthesis could be conceptualized using similar principles. A pathway could be designed starting from aromatic precursors like L-phenylalanine, leveraging enzymes to perform hydroxylation, methylation, and amination steps to construct the final molecule. researchgate.net

Optimization of Cofactor Supply and Gene Expression in Host Organisms

Once a biosynthetic pathway is established in a host organism, such as Escherichia coli or Saccharomyces cerevisiae, its efficiency must be optimized to achieve high yields. dtu.dk Key areas for optimization include managing the supply of essential cofactors and balancing the expression of the pathway's genes. researchgate.netpnnl.gov

Optimizing Endogenous Pathways: Strengthening the host's natural cofactor supply pathways. oup.com

Constructing Cofactor Cycles: Introducing enzymatic cycles that specifically regenerate the required cofactor. For example, introducing NADH oxidase can regenerate NAD+ by oxidizing NADH. mdpi.com

Altering Enzyme Specificity: Replacing an enzyme that uses one cofactor (e.g., NADH) with one that uses another (e.g., NADPH) to better match the host's intracellular availability. mdpi.com

Gene Expression: The successful operation of an artificial pathway requires that all its constituent enzymes are expressed at the right levels. Unbalanced expression can lead to the accumulation of toxic intermediates or drain essential resources. researchgate.net Strategies to optimize gene expression include:

Codon Optimization: Since different organisms have preferences for certain codons (DNA sequences that code for amino acids), redesigning the synthetic genes to match the codon usage of the host can significantly improve protein expression. nih.gov

Promoter Engineering: Using promoters of varying strengths to control the level of transcription for each gene, thereby balancing the levels of each enzyme in the pathway. pnnl.gov

Ribosome Binding Site (RBS) Tuning: Modifying the RBS sequence to control the rate of translation initiation, which allows for fine-tuning of individual enzyme expression levels. This has been used to optimize the downstream mevalonate (B85504) (MVA) pathway to increase lycopene (B16060) production in E. coli. researchgate.net

The following table summarizes common optimization strategies in metabolic engineering applicable to the production of aromatic compounds.

| Optimization Strategy | Target | Method | Expected Outcome |

| Cofactor Engineering | Cofactor Availability | Overexpress NAD(P)H regeneration enzymes; Introduce NADH oxidase (Nox). mdpi.com | Increased supply of necessary cofactors, relieving pathway bottlenecks. |

| Codon Optimization | Translation Efficiency | Redesign heterologous genes to match the host's codon bias. nih.gov | Enhanced expression levels of pathway enzymes. |

| Promoter Engineering | Transcription Level | Use a library of promoters with different strengths to control gene expression. pnnl.gov | Balanced enzyme levels, preventing intermediate accumulation. |

| RBS Library Design | Translation Level | Fine-tune the expression of multiple genes by altering RBS strength. researchgate.net | Improved inter-module balance and increased metabolic flux. |

Advanced Computational Tools in Synthesis Design and Prediction

The design and prediction of chemical syntheses have been revolutionized by computational tools, particularly those driven by artificial intelligence (AI). nih.govnih.gov These tools can analyze vast datasets of chemical reactions to propose novel synthesis routes and design new molecules with desired properties, accelerating the research and development process. nih.govnih.gov

AI-Assisted Retrosynthesis Prediction

Retrosynthesis is a logical method for planning a chemical synthesis by working backward from a target molecule to simpler, commercially available starting materials. engineering.org.cn Traditionally a manual process performed by expert chemists, retrosynthesis is now increasingly being automated with AI. nih.gov

Template-Based: Use a predefined library of reaction templates to guide predictions.

Template-Free: Learn the underlying rules of chemical reactivity directly from data without explicit templates, offering greater potential for discovering novel reactions. nih.gov

Semi-template-Based: A hybrid approach combining the strengths of the other two methods. nih.gov

The performance of different AI models for retrosynthesis is often benchmarked on standardized datasets, as shown in the table below.

| Model Type | Approach | Key Advantage | Representative Models/Frameworks |

| Graph-Based | Represents molecules as graphs and learns reaction patterns. | Captures complex structural relationships. | Graph-based neural networks. bohrium.com |

| Sequence-to-Sequence | Treats molecules as SMILES strings and uses translation models. | Effective for sequence-based molecular representation. | Seq2Seq models. bohrium.com |

| Large Language Models (LLMs) | Uses transformer architectures trained on vast chemical data. | Provides reasoning and can integrate multiple steps. arxiv.org | ChemGPT Discover, RetroDFM-R. arxiv.org |

Generative Design Frameworks for Chemical Synthesis

Generative design frameworks use AI to create novel molecules from scratch that meet a set of desired criteria, rather than just planning the synthesis of a known molecule. neovarsity.org These models have the potential to explore vast regions of chemical space to discover new compounds with optimal properties. acs.org

The primary generative models used in chemistry include:

Variational Autoencoders (VAEs): Encode molecules into a continuous "latent space," allowing for the generation of new molecules by sampling points from this space. researchgate.net

Generative Adversarial Networks (GANs): Consist of two competing neural networks: a "generator" that creates new molecules and a "discriminator" that tries to distinguish them from real molecules. This adversarial process results in the generation of highly realistic and diverse chemical structures. nih.govresearchgate.net

Recurrent Neural Networks (RNNs): Generate molecules sequentially, often by building a SMILES string character by character according to learned grammatical rules. acs.org

These frameworks can be guided to produce molecules with specific properties, such as high binding affinity to a biological target, good solubility, or synthetic accessibility. acs.org For a target like this compound, a generative model could be used to design analogs or derivatives by providing it with the core structure as a starting point and then optimizing for specific desired properties. acs.org The process shifts the fundamental question from "What should we test next?" from existing libraries to "What should we make next?", enabling a more creative and targeted approach to molecular design. neovarsity.org

Analytical Methodologies for 4 Hydroxymephentermine Detection and Quantification

Advanced Chromatographic Techniques for Separation and Identification

Chromatography, a powerful separation technique, is central to the analysis of 4-Hydroxymephentermine. When coupled with mass spectrometry, it provides a robust platform for both separating the analyte from a complex mixture and definitively identifying it based on its mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-EI-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. filab.fr It is considered a "gold standard" in forensic substance identification due to its ability to perform a specific test that positively identifies the presence of a particular substance. wikipedia.org In the context of this compound analysis, GC-MS is frequently used for both identification and quantification. vulcanchem.com

The process begins with the separation of the sample components in the gas chromatograph. The sample is vaporized and moved through a capillary column by a carrier gas. thermofisher.com Compounds are separated based on their different boiling points and interactions with the stationary phase of the column. etamu.edu After separation, the compounds enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. wikipedia.orgetamu.edu

For the analysis of this compound, derivatization is often a necessary step to improve its volatility and thermal stability, which are crucial for GC analysis. vulcanchem.com Common derivatization methods include:

Acetylation with acetic anhydride (B1165640) vulcanchem.com

Treatment with trifluoroacetic anhydride vulcanchem.com

Silylation using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) vulcanchem.com

GC-MS methods have been successfully developed for the screening of various drugs of abuse, including amphetamine-type stimulants, in biological matrices. frontiersin.orgjfda-online.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for analyzing complex samples and detecting trace levels of the analyte. thermofisher.comresearchgate.net

Table 1: GC-MS Parameters for Analyte Identification

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) is common. wikipedia.org |

| Derivatization | Often required for polar metabolites like this compound to increase volatility. vulcanchem.com |

| Mass Analyzer | Quadrupole and ion trap are common types. wikipedia.orgetamu.edu |

| Data Output | Provides a chromatogram (retention time) and a mass spectrum (fragmentation pattern). etamu.edu |

High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HR-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Tandem Mass Spectrometry (HR-MS/MS) stands as a revolutionary technique for the characterization and quantification of compounds in intricate samples. nawah-scientific.com This method is particularly advantageous for analyzing polar, non-volatile, and thermally labile compounds like this compound, which may not be suitable for direct GC-MS analysis.

HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. measurlabs.com The separated compounds are then introduced into the mass spectrometer. High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and distinguishing it from other compounds with similar nominal masses. nawah-scientific.comnih.gov

The coupling of HPLC with HR-MS/MS offers several benefits:

High Sensitivity and Selectivity: Allows for the detection of trace amounts of substances in complex matrices. nawah-scientific.comuit.no

Broad-Scope Screening: Capable of screening for a large number of compounds in a single analysis. uit.no

Retrospective Analysis: The acquisition of full-scan high-resolution data allows for the re-examination of data for previously untargeted compounds. nih.gov

A validated HPLC-HRMS method has been developed for the simultaneous screening and quantification of numerous drugs, including amphetamines and their metabolites, in hair samples. nih.gov This demonstrates the power of the technique in forensic toxicology for analyzing a wide array of substances in challenging biological specimens.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS and UHPLC-QTOF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity. researchgate.net When coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (QTOF) mass spectrometry, UHPLC becomes an exceptionally powerful tool for toxicological analysis.

UHPLC-MS/MS is a highly sensitive and selective method used for the targeted quantification of a wide range of drugs and their metabolites in biological fluids. nih.govnih.gov It is frequently employed in forensic and clinical laboratories for routine drug screening. nih.gov For instance, a UHPLC-MS/MS method has been developed for the determination of 84 drugs of abuse, including amphetamines, in blood. nih.gov

UHPLC-QTOF-MS combines the high separation efficiency of UHPLC with the high-resolution and accurate mass capabilities of a QTOF mass spectrometer. mdpi.comnih.gov This combination is ideal for both targeted and untargeted metabolomics studies, allowing for the identification of unknown metabolites and the comprehensive profiling of metabolic changes. mdpi.comnih.govnih.govmdpi.com The high mass accuracy of QTOF-MS aids in the confident identification of compounds by providing their elemental composition. nih.gov

Table 2: Comparison of Advanced Chromatographic Techniques

| Technique | Separation Principle | Ionization | Mass Analyzer | Key Advantages |

| GC-MS | Volatility and column interaction etamu.edu | Electron Ionization (EI) wikipedia.org | Quadrupole, Ion Trap wikipedia.orgetamu.edu | Gold standard for volatile compounds, extensive libraries. wikipedia.org |

| HPLC-HR-MS/MS | Partitioning between liquid mobile and solid stationary phases measurlabs.com | Electrospray Ionization (ESI), APCI nawah-scientific.com | Orbitrap, TOF nawah-scientific.comnih.gov | High sensitivity, suitable for non-volatile compounds, retrospective analysis. nawah-scientific.comnih.gov |

| UHPLC-MS/MS | High-efficiency partitioning with sub-2µm particles researchgate.net | ESI, APCI nih.gov | Triple Quadrupole nih.gov | Fast analysis, high throughput, excellent for quantification. researchgate.netnih.gov |

| UHPLC-QTOF-MS | High-efficiency partitioning with sub-2µm particles mdpi.com | ESI, APCI mdpi.com | Quadrupole Time-of-Flight mdpi.com | High resolution and mass accuracy, ideal for untargeted screening and metabolite ID. mdpi.comnih.gov |

Sample Preparation and Automation in Analytical Toxicology

The analysis of this compound in biological samples necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. researchgate.net Automation of these processes is becoming increasingly common to improve throughput and reproducibility. accroma.com

Extraction Techniques from Complex Biological Matrices (e.g., Urine, Blood, Liver Tissue)

Biological matrices such as urine, blood, and tissue are inherently complex, containing proteins, salts, and other endogenous compounds that can interfere with analysis. researchgate.netnih.gov Therefore, extraction is a critical step to isolate the target analyte.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. researchgate.net It is effective for separating compounds based on their differential solubility. ijisrt.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte, while interfering compounds are washed away. researchgate.netijisrt.com The analyte is then eluted with a suitable solvent. This is a widely used method for sample cleanup and concentration. researchgate.net

Protein Precipitation: In this method, a water-miscible organic solvent, such as acetonitrile, is added to a biological sample (e.g., plasma or serum) to precipitate proteins. sigmaaldrich.com The supernatant containing the analyte can then be directly analyzed or further purified. researchgate.netsigmaaldrich.com

The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. ijisrt.com For this compound, which is a hydroxylated metabolite, methods that can effectively handle polar compounds are essential. vulcanchem.com

Automated Sample Processing (e.g., 96-Well Plate Robotics)

To handle the large number of samples in toxicology laboratories, automation of sample preparation has become indispensable. accroma.comlaboticsitalia.com Automated systems can perform various steps, including liquid handling, extraction, and filtration, often in a 96-well plate format. accroma.comsigmaaldrich.com

Benefits of automated sample processing include:

Increased Throughput: Automated systems can process a large number of samples simultaneously, significantly reducing manual labor. laboticsitalia.comsotax.com

Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable results. accroma.comsotax.com

Reduced Sample and Reagent Volumes: Many automated systems are designed for micro-scale operations, conserving precious samples and costly reagents. beckmancoulter.com

Enhanced Safety: Reduces operator exposure to potentially hazardous biological materials and chemicals.

Robotic workstations can be programmed to perform entire extraction protocols, from adding reagents to transferring the final extract to vials for analysis. sigmaaldrich.comlaboticsitalia.com This integration of sample preparation with analytical instrumentation creates a streamlined workflow from "sample in" to "answer out". accroma.com

Quantitative Analysis and Validation Procedures

The quantitative analysis of this compound, like other xenobiotics in biological matrices, relies heavily on chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard methods, offering high selectivity and sensitivity.

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. According to international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a full validation for a bioanalytical method includes the assessment of several key parameters.

Key Validation Parameters:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample matrix.

Accuracy: This measures the closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of recovery.

Precision: This assesses the degree of scatter between a series of measurements of the same sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is usually expressed as the coefficient of variation (CV%).

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels are typically used to establish the linear range.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For example, a validated LC-MS/MS method for the parent drug mephentermine (B94010) and its metabolite N-hydroxyphentermine in urine established LOQs of 1.0 ng/mL and 1.5 ng/mL, respectively.

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage.

Below is a representative table of validation parameters for an LC-MS/MS method for quantifying stimulants, similar to what would be required for a this compound assay.

| Parameter | Acceptance Criteria | Typical Performance for Related Analytes |

| Linearity (r²) | ≥ 0.99 | > 0.997 |

| Range | Covers expected concentrations | 50 - 15,000 ng/mL (Mephentermine) |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -6.2% to +11.2% |

| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | < 8.9% |

| LOQ | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL (Mephentermine) |

| Data derived from a validated method for mephentermine and related compounds. |

Forensic Toxicology Applications and Challenges in Detection

In forensic toxicology, the detection of this compound serves as a crucial indicator of mephentermine exposure. Mephentermine itself is a stimulant with a history of abuse and is prohibited by anti-doping agencies. A significant challenge in this context is distinguishing the source of mephentermine. The legitimate use of the local anesthetic oxethazaine (B1677858) can lead to the excretion of mephentermine and its metabolites, including this compound.

Forensic laboratories must therefore employ methods that can differentiate between the administration of mephentermine and oxethazaine. The World Anti-Doping Agency (WADA) recommends that before reporting an Adverse Analytical Finding (AAF) for mephentermine, laboratories should test for the presence of major oxethazaine metabolites, such as β-hydroxyphentermine and β-hydroxymephentermine. If these specific metabolites are found in higher concentrations than mephentermine, the finding may be attributed to oxethazaine use.

The primary biological fluid for monitoring this compound and other metabolites is urine, due to its non-invasive collection and higher concentration of analytes compared to blood. Blood, serum, and plasma are also valuable matrices, particularly for correlating drug concentrations with impairment in driving under the influence of drugs (DUID) cases.

Analytical methods are often designed for high-throughput screening. A "dilute and shoot" LC-MS/MS method, for instance, allows for the direct injection of diluted urine into the analytical system, providing rapid analysis with minimal sample preparation. Such methods can be validated for the simultaneous determination of mephentermine and its key metabolites.

An excretion study involving the oral administration of oxethazaine demonstrated the detection of its metabolites in urine. The concentrations of β-hydroxyphentermine and β-hydroxymephentermine were found to be significantly higher than the traces of phentermine and mephentermine detected.

| Metabolite | Maximum Concentration Detected (µg/mL) |

| β-hydroxyphentermine | up to 15 µg/mL |

| β-hydroxymephentermine | up to 15 µg/mL |

| Phentermine | up to 0.2 µg/mL |

| Mephentermine | up to 0.2 µg/mL |

| Data from an oxethazaine excretion study. |

The landscape of forensic toxicology is continually complicated by the emergence of new psychoactive substances (NPS). These substances are designed to mimic the effects of illicit drugs while circumventing existing laws. This creates several analytical challenges:

**Constant Evolution

Enantiomeric Considerations and Stereoselectivity of 4 Hydroxymephentermine

Chirality and Stereoisomerism of 4-Hydroxymephentermine

Chirality in a molecule typically arises from a carbon atom bonded to four different substituents, known as a chiral center or stereocenter. nih.govnih.gov Molecules with a single chiral center exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other but cannot be superimposed. mdpi.com

This compound possesses one such chiral center. This is the carbon atom alpha to the nitrogen atom, which is bonded to four distinct groups:

A 4-hydroxyphenyl group

A methyl group

An N,N-dimethylamino group

A hydrogen atom

Due to this single stereocenter, this compound exists as a pair of enantiomers. These enantiomers have identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms. mdpi.com While they share the same physical properties like melting point and boiling point, they can interact differently with other chiral molecules, such as biological receptors and enzymes, leading to distinct pharmacological and metabolic effects. nih.gov

The absolute configuration of a chiral center is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) designation. msu.edulibretexts.org The assignment process involves two main steps: the Sequence Rule and the Viewing Rule. msu.edu

Sequence Rule: The four substituents attached to the chiral center are ranked in order of priority based on their atomic number. A higher atomic number corresponds to a higher priority. libretexts.org If two atoms are identical, the process continues to the next atoms along the chain until a point of difference is found. msu.edu

For the chiral center in this compound, the priorities would be assigned as follows:

-N(CH₃)₂ (N,N-dimethylamino group): The nitrogen atom has a higher atomic number (7) than the carbon atoms it is attached to.

-C₆H₄OH (4-hydroxyphenyl group): This carbon is attached to other carbons of the aromatic ring.

-CH₃ (methyl group): This carbon is attached only to hydrogen atoms.

-H (hydrogen atom): Hydrogen has the lowest atomic number (1).

Viewing Rule: The molecule is oriented so that the lowest-priority substituent (in this case, the hydrogen atom) is pointing away from the viewer. libretexts.org The path from the highest-priority substituent (1) to the second-highest (2) and then to the third-highest (3) is traced. youtube.com

If this path proceeds in a clockwise direction, the configuration is assigned R . libretexts.org

If the path proceeds in a counter-clockwise direction, the configuration is assigned S . libretexts.org

Therefore, the two enantiomers of this compound are designated as (R)-4-hydroxymephentermine and (S)-4-hydroxymephentermine.

Stereoselective Metabolism of Enantiomers

Stereoselective metabolism, where one enantiomer is metabolized at a different rate or through a different pathway than the other, is a common phenomenon for chiral drugs. researchgate.net This is because metabolic enzymes, being chiral macromolecules themselves, can differentiate between the enantiomers of a substrate. researchgate.net The pharmacokinetics of many chiral drugs are stereoselective, with metabolism being a major contributing factor. researchgate.net

While specific studies on the stereoselective metabolism of this compound are limited, extensive research on its parent drug, mephentermine (B94010), and the structurally similar compound methamphetamine provides significant insights. Mephentermine undergoes p-hydroxylation to form this compound (p-hydroxy-MP). nih.govnih.gov Studies on the related compound methamphetamine show that its metabolism is enantioselective, with the formation of its p-hydroxylated metabolite and its demethylated metabolite (amphetamine) showing high isomer selectivity. nih.gov

Metabolic enzymes often show a preference for one enantiomer over the other, leading to different rates of metabolism. researchgate.net For instance, in the metabolism of methamphetamine, a significantly greater percentage of the S-(+)-enantiomer is converted to its metabolites compared to the R-(-)-enantiomer. nih.gov This suggests that the S-(+)-enantiomer is metabolized more rapidly.

A study on human subjects who received intravenous doses of S-(+)-methamphetamine and R-(-)-methamphetamine demonstrated these differential rates. The results showed that about 7% of the S-(+)-MA dose was converted to S-(+)-amphetamine, while only about 2% of the R-(-)-MA dose was converted to R-(-)-amphetamine. nih.gov Similarly, 11% of the S-(+)-MA dose was excreted as S-(+)-p-hydroxymethamphetamine, compared to 8% of the R-(-)-MA dose being excreted as R-(-)-p-hydroxymethamphetamine. nih.gov

This clear stereoselectivity in the metabolism of methamphetamine strongly implies that the analogous metabolic pathways for mephentermine, including its p-hydroxylation to this compound and its N-demethylation, are also likely to be stereoselective, with one enantiomer being the preferred substrate. This would result in different plasma concentrations of the (R)- and (S)-enantiomers of this compound following the administration of racemic mephentermine. Furthermore, this compound itself is a substrate for further metabolism, such as N-demethylation to p-hydroxyphentermine, and this process is also expected to be stereoselective. nih.gov

| Compound | % of S-(+)-MA Dose Excreted | % of R-(-)-MA Dose Excreted | Reference |

|---|---|---|---|

| Unchanged Methamphetamine | 42% | 52% | nih.gov |

| p-Hydroxymethamphetamine (pOH-MA) | 11% | 8% | nih.gov |

| Amphetamine (AMP) | 7% | 2% | nih.gov |

The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily, are the primary drivers of stereoselective biotransformation. researchgate.net The structural characteristics of these enzymes dictate the enantiomeric discrimination associated with the metabolism of chiral drugs. researchgate.net

The p-hydroxylation of mephentermine and phentermine is inhibited by inhibitors of cytochrome P450, indicating this enzyme system is responsible for the formation of this compound. nih.gov In the case of methamphetamine, the main enzyme mediating its metabolism to both amphetamine (N-demethylation) and p-hydroxymethamphetamine (p-hydroxylation) is CYP2D6. nih.gov Given the structural similarity, it is highly probable that CYP2D6 also plays a crucial role in the stereoselective metabolism of mephentermine to this compound. The chiral environment of the enzyme's active site allows for a preferential binding and orientation of one enantiomer over the other, leading to the observed differences in metabolic rates.

Chiral Inversion Studies of Related Compounds and Implications for this compound

Chiral inversion is a metabolic process where one enantiomer is converted into its mirror image in vivo. wuxiapptec.comwikipedia.org This phenomenon can significantly alter the pharmacological and toxicological profile of a drug, as an inactive or less active enantiomer can be transformed into a more potent one. wikipedia.org Chiral inversion is well-documented for certain drug classes, most notably the 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. nih.govwikipedia.org

However, chiral inversion does not occur for all chiral drugs and is dependent on the chemical structure of the molecule, specifically the stability of the chiral center. wuxiapptec.com For amphetamine and its derivatives, including mephentermine and its metabolites, chiral inversion is not a recognized metabolic pathway under physiological conditions. The stability of the C-H bond at the chiral center of these phenethylamine (B48288) compounds prevents spontaneous or enzyme-mediated inversion. This is in contrast to NSAIDs, where the chiral center is adjacent to a carboxylic acid group, facilitating the formation of an intermediate that allows for inversion. wikipedia.org Therefore, it is highly unlikely that this compound undergoes chiral inversion in vivo.

Chiral inversion can be influenced by several biological and non-biological factors. wuxiapptec.comwikipedia.org

Enzymatic Factors: In many documented cases, such as with ibuprofen, chiral inversion is an enzyme-mediated process. wikipedia.org Specific enzymes, like epimerases, catalyze the conversion. wikipedia.org The process is often unidirectional, meaning one enantiomer is converted to the other, but the reverse reaction is negligible. wuxiapptec.comacs.org

pH and Temperature: Non-biological factors such as pH and temperature can also induce chiral inversion in some compounds, particularly those with configurationally unstable stereogenic elements. wuxiapptec.comwikipedia.org However, for structurally stable compounds like this compound, physiological variations in pH and temperature are not expected to cause inversion.

Given the chemical nature of amphetamine-like compounds, there is no evidence to suggest that these factors would induce chiral inversion for this compound. The stereochemical configuration of its enantiomers is considered stable throughout their metabolic processing and excretion.

Enantiomer-Specific Analytical Methods and Their Advancements

The accurate quantification and separation of the enantiomers of this compound are crucial for detailed pharmacokinetic and pharmacodynamic studies. Various analytical techniques have been developed for the chiral separation of amphetamine-related compounds, and these principles are applicable to this compound.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for resolving enantiomers of pharmaceutical compounds. nih.govamericanpharmaceuticalreview.com The selection of an appropriate CSP is critical for achieving effective separation. For amphetamine-like substances, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability. nih.govphenomenex.com These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Commonly used chiral stationary phases for the separation of compounds structurally similar to this compound include:

Cellulose-based CSPs (e.g., Chiralcel OD, Chiralcel OJ): These are known for their versatility in various mobile phases, including normal-phase, reversed-phase, and polar organic modes. americanpharmaceuticalreview.com

Amylose-based CSPs (e.g., Chiralpak AD, Chiralpak IA): These often provide complementary selectivity to cellulose-based phases. nih.govamericanpharmaceuticalreview.com

Macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin): These are particularly effective for the separation of primary and secondary amines. nih.govbu.edu

Cyclodextrin-based CSPs: These are also utilized for the enantioseparation of various drug compounds. nih.gov

The choice of mobile phase, including the organic modifier and any additives, plays a significant role in optimizing the separation. For basic compounds like this compound, the addition of a small amount of an amine modifier to the mobile phase can improve peak shape and resolution.

| CSP Type | Examples | Typical Mobile Phase Modes | Key Interaction Mechanisms |

|---|---|---|---|

| Polysaccharide-based | Chiralcel OD, Chiralpak AD | Normal Phase, Reversed Phase, Polar Organic | Hydrogen bonding, dipole-dipole interactions, inclusion complexation |

| Macrocyclic Antibiotic-based | Vancomycin, Teicoplanin | Reversed Phase, Polar Organic | Inclusion complexation, hydrogen bonding, ionic interactions |

| Cyclodextrin-based | Beta-cyclodextrin derivatives | Reversed Phase | Inclusion complexation |

| Pirkle-type | (R,R)-Whelk-O1 | Normal Phase | π-π interactions, hydrogen bonding, dipole-dipole interactions |

While chromatography is the standard for physical separation, advanced spectroscopic techniques are emerging for the differentiation of enantiomers. One such method is enantiomer-specific state transfer (ESST). This technique utilizes microwave spectroscopy to selectively excite one enantiomer to a higher rotational energy state, allowing for its differentiation from the other enantiomer. ESST has been demonstrated for other chiral molecules and holds promise for the analysis of compounds like this compound in the gas phase. This method could be particularly useful for fundamental studies of chirality and for the precise determination of enantiomeric excess without the need for a chiral stationary phase.

A notable challenge in the spectroscopic analysis of enantiomeric mixtures is the phenomenon of Self-Induced Diastereomeric Anisochronism (SIDA). nih.gov SIDA can occur in nuclear magnetic resonance (NMR) spectroscopy when enantiomers in a non-racemic mixture associate to form diastereomeric aggregates (homo- and hetero-chiral dimers or higher-order oligomers). nih.govunipi.it This association can lead to the splitting of NMR signals, where the signals for the major and minor enantiomers appear at different chemical shifts. unipi.it The extent of this splitting can be dependent on the concentration, temperature, solvent, and enantiomeric excess of the sample. While SIDA can be a useful tool for the determination of enantiomeric purity without the need for chiral resolving agents, it can also complicate spectral interpretation if not properly understood. unipi.itresearchgate.net For a molecule like this compound, with its potential for hydrogen bonding and aromatic interactions, the possibility of SIDA effects in concentrated solutions should be considered during NMR analysis.

Implications of Stereochemistry on Biological Activity and Pharmacological Interactions

The three-dimensional structure of a drug molecule is a critical determinant of its interaction with biological targets such as receptors and enzymes. ankara.edu.trnps.org.au As these biological macromolecules are themselves chiral, they often exhibit a high degree of stereoselectivity in their binding with enantiomeric ligands. stackexchange.com This can result in significant differences in the pharmacological and toxicological profiles of the two enantiomers of a chiral drug. stackexchange.com

For amphetamine-related compounds, stereoselectivity is a well-documented phenomenon. For instance, the central nervous system stimulating effects of amphetamine are primarily attributed to the (S)-enantiomer. derangedphysiology.com Similarly, studies on the structurally related compound mephedrone (B570743) have shown that the (R)-enantiomer is more potent in producing locomotor activation and has greater reinforcing effects, suggesting it is the primary contributor to the substance's abuse potential. nih.govnih.gov

Given these precedents, it is highly probable that the enantiomers of this compound exhibit different biological activities. One enantiomer may be more potent in its interaction with adrenergic and dopaminergic receptors, which are the primary targets of mephentermine and its metabolites. The other enantiomer may have a different pharmacological profile, be less active, or contribute to different side effects.

The stereochemistry of this compound can also influence its pharmacokinetic properties, including its metabolism and excretion. stackexchange.com Enzymes involved in drug metabolism are chiral and can exhibit stereoselective preferences for one enantiomer over the other. nih.gov This can lead to different rates of metabolism and clearance for the (R)- and (S)-enantiomers, resulting in different plasma concentrations and durations of action. mdpi.com For example, in the case of amphetamine, the metabolism of the (S)-enantiomer is generally faster than that of the (R)-enantiomer.

| Pharmacological Parameter | (R)-4-Hydroxymephentermine | (S)-4-Hydroxymephentermine | Rationale for Potential Differences |

|---|---|---|---|

| Receptor Binding Affinity | Potentially higher or lower affinity for adrenergic/dopaminergic receptors | Potentially higher or lower affinity for adrenergic/dopaminergic receptors | Stereoselective binding of structurally similar compounds to these receptors. |

| Metabolic Rate | May be metabolized at a different rate by cytochrome P450 enzymes | May be metabolized at a different rate by cytochrome P450 enzymes | Enzymes exhibit stereoselectivity in substrate binding and catalysis. |

| Pharmacological Potency | Potentially higher or lower potency for desired therapeutic effects | Potentially higher or lower potency for desired therapeutic effects | Differences in receptor affinity and pharmacokinetics contribute to overall potency. |

Role and Significance of 4 Hydroxymephentermine As a Biomarker or Active Metabolite

Significance of 4-Hydroxymephentermine in the Metabolic Cascade of Parent Drugs

This compound is a key product in the metabolic breakdown of mephentermine (B94010). The metabolism of mephentermine is a multi-step process that primarily occurs in the liver. The main metabolic pathways for mephentermine involve N-demethylation and p-hydroxylation. nih.gov

The p-hydroxylation of the phenyl ring of mephentermine results in the formation of this compound. nih.gov This reaction is a common metabolic route for many phenylethylamine derivatives. In addition to hydroxylation, mephentermine also undergoes N-demethylation to produce phentermine. nih.gov This phentermine can then be further metabolized through p-hydroxylation to form p-hydroxyphentermine.

In contrast, phendimetrazine functions as a prodrug and is primarily metabolized to phenmetrazine, which is its active metabolite. wikipedia.orgpatsnap.comdrugbank.com Phendimetrazine's metabolic pathway mainly involves the conversion to phenmetrazine and phendimetrazine-N-oxide. fda.gov There is no direct metabolic pathway that leads to the formation of this compound from phendimetrazine.

The metabolic pathways of mephentermine are summarized in the table below.

| Parent Drug | Metabolic Pathway | Resulting Metabolite(s) |

| Mephentermine | p-Hydroxylation | This compound |

| Mephentermine | N-demethylation | Phentermine |

| Phentermine | p-Hydroxylation | p-Hydroxyphentermine |

Potential for this compound as a Biomarker for Exposure or Metabolic Status

The detection of this compound in biological samples, such as urine, serves as a reliable indicator of mephentermine exposure. As a direct metabolite, its presence confirms the ingestion and subsequent metabolism of the parent drug. In forensic and anti-doping contexts, identifying metabolites like this compound is crucial, as the parent drug may be rapidly metabolized and no longer detectable.

While its role as a biomarker for drug exposure is clear, the utility of this compound as an indicator of an individual's broader metabolic status is not well-established in scientific literature. Its formation is dependent on specific enzymatic pathways, and variations in these pathways could theoretically reflect differences in metabolic health, but further research is needed to explore this potential.

Metabolomic profiling is a powerful technique used to identify endogenous and exogenous metabolites in biological systems, which can serve as biomarkers for various diseases. nih.gov While metabolomics has been applied to identify biomarkers for a range of conditions, there is currently a lack of specific studies in the available scientific literature that identify this compound as a biomarker associated with any particular disease state through metabolomic profiling. Future metabolomic studies on populations with specific health conditions who have also been exposed to mephentermine could potentially reveal such associations.

Biological Activity and Pharmacological Relevance of the Metabolite Itself

Mephentermine is a sympathomimetic amine that exerts its effects by stimulating the release of norepinephrine (B1679862), leading to increased cardiac output and blood pressure. wikipedia.orgnih.gov The pharmacological activity of its metabolites, including this compound, is not as extensively studied.

Generally, the introduction of a hydroxyl group to the phenyl ring of a sympathomimetic amine can alter its pharmacological properties. nih.gov This modification can affect the compound's ability to cross the blood-brain barrier and its affinity for adrenergic receptors. It is plausible that this compound retains some sympathomimetic activity, but it is likely to be less potent than the parent compound due to increased polarity, which may limit its distribution to the central nervous system. However, without specific in-vitro and in-vivo studies on this compound, its precise pharmacological profile remains speculative.

Regulatory and Forensic Significance of this compound Detection

Both mephentermine and phendimetrazine are classified as stimulants and are included on the World Anti-Doping Agency's (WADA) Prohibited List. wikipedia.orguefa.comsportsintegrityinitiative.com Their use is banned in-competition for athletes. Consequently, the detection of these substances or their metabolites in an athlete's urine sample can lead to anti-doping rule violations.

In a forensic context, the detection of this compound is significant for several reasons:

Confirmation of Mephentermine Use: It provides definitive evidence of mephentermine ingestion, which is critical in cases of suspected doping or drug-facilitated crimes.

Extended Detection Window: Metabolites often have a longer detection window in urine than the parent drug. This means that even if mephentermine is no longer present, the presence of this compound can still confirm its prior use.

Distinguishing from other substances: The specific metabolic profile, including the presence of this compound, can help to distinguish mephentermine use from the use of other related stimulants.